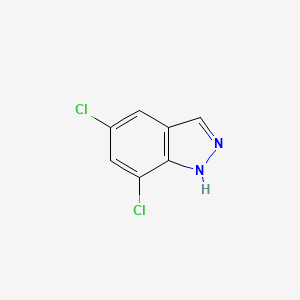

5,7-Dichloro-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,7-Dichloro-1H-indazole is a chemical compound with the molecular formula C7H4Cl2N2 and a molecular weight of 187.03 . It is a solid substance and is part of the indazole family, which are important heterocycles in drug molecules .

Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Various methods have been developed for the synthesis of indazole derivatives . For instance, Duan et al. reported the synthesis of novel 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivatives .

Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Physical And Chemical Properties Analysis

5,7-Dichloro-1H-indazole is a solid substance . It has a molecular weight of 187.03 .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Indazole compounds have been studied for their antimicrobial activities against various bacterial strains such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

Anticancer Activity

Some indazole derivatives have shown potential in inhibiting cell growth in various cancer cell lines, including colon and melanoma .

Anti-inflammatory Activity

Indazoles have been synthesized and screened for their anti-inflammatory activities, which is a common application in medicinal chemistry .

Antihypertensive Agents

Indazole-containing compounds are used as antihypertensive agents due to their ability to modulate blood pressure .

Antidepressant Agents

The indazole moiety is also found in compounds that act as antidepressants .

Protein Kinase Inhibition

Indazoles have been used as inhibitors of protein kinase, which is an enzyme that plays a role in various cellular processes .

HIV-Protease Inhibition

Compounds with an indazole nucleus have been explored for their potential as anti-HIV agents by inhibiting HIV-protease .

Monoamine Oxidase Inhibition

Indazoles have found use as inhibitors of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters in the brain .

Direcciones Futuras

Indazole-containing derivatives have shown significant pharmacological activities and serve as structural motifs in drug molecules . Therefore, they have attracted considerable attention from chemists . The future of 5,7-Dichloro-1H-indazole and similar compounds lies in further exploration of their biological activities and development of novel compounds with enhanced therapeutic potential .

Propiedades

IUPAC Name |

5,7-dichloro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGBPRKFNRSLBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80605310 |

Source

|

| Record name | 5,7-Dichloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichloro-1H-indazole | |

CAS RN |

50477-27-5 |

Source

|

| Record name | 5,7-Dichloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)